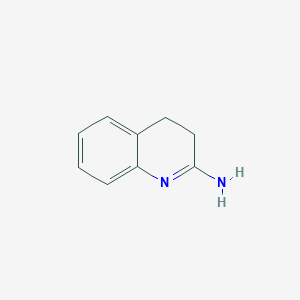

2-Amino-3,4-dihydroquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,4-dihydroquinolin-2-ones has been achieved through various methods. These include coupling/cyclization of chiral pool amino acids, Michael addition/cyclization cascades, and multicomponent couplings . A breakthrough method has been developed to synthesize enantioenriched 3,4-dihydroquinoline-2-one derivatives. This innovative approach utilizes an asymmetric [4+2]-cyclization process, combining 2-amino-β-nitrostyrenes with azlactones .Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Researchers have developed innovative methods for synthesizing enantioenriched compounds. For instance, an asymmetric [4+2]-cyclization process involving 2-amino-β-nitrostyrenes and azlactones yields enantioenriched 3,4-dihydroquinoline-2-ones . This approach employs a bifunctional squaramide-based organocatalyst .

Synthetic Methodology

Researchers have explored various synthetic routes to prepare quinolines and their derivatives. Notably, α,β-unsaturated aldehydes serve as versatile building blocks. Recent advances include morpholine-catalyzed annulation reactions and asymmetric cyclizations .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2-Amino-3,4-dihydroquinoline is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme located in the outer mitochondrial membrane and plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

2-Amino-3,4-dihydroquinoline, carrying a free amine group in its molecule, interacts with MAO-B in a competitive and reversible manner . This suggests that the compound may interact with the active site channel of the enzyme . Other derivatives of 2-Amino-3,4-dihydroquinoline inhibit MAO-B non-competitively and irreversibly, suggesting that these compounds may interact with another hydrophobic binding region outside of the active site of the enzyme .

Biochemical Pathways

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline affects the metabolic pathways of monoamine neurotransmitters . By inhibiting MAO-B, the compound prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can have various downstream effects, potentially influencing mood, cognition, and motor control.

Pharmacokinetics

The compound’s interaction with mao-b suggests it is able to cross the blood-brain barrier and exert its effects within the central nervous system .

Result of Action

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline leads to increased levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially influencing neurological and psychological processes.

Eigenschaften

IUPAC Name |

3,4-dihydroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREBANHDFAXBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

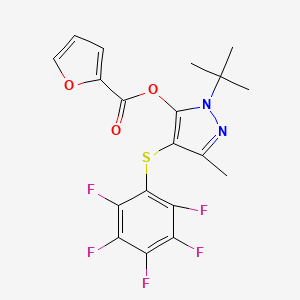

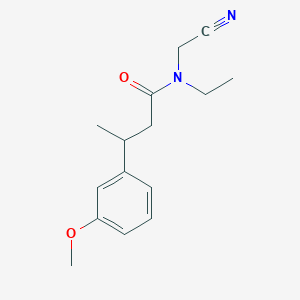

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)

![N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808038.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2808052.png)

![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)